molecular formula C20H19IN2 B3983766 1-Ethyl-2-methyl-3-phenylbenzo[e]benzimidazol-1-ium;iodide

1-Ethyl-2-methyl-3-phenylbenzo[e]benzimidazol-1-ium;iodide

Cat. No.: B3983766
M. Wt: 414.3 g/mol
InChI Key: UPAXOBAVRSNXKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methyl-3-phenylbenzo[e]benzimidazol-1-ium;iodide is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Mechanism of Action

Chemical Reactions Analysis

1-Ethyl-2-methyl-3-phenylbenzo[e]benzimidazol-1-ium;iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-2-methyl-3-phenylbenzo[e]benzimidazol-1-ium;iodide include other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 1-Methylbenzimidazole

These compounds share the benzimidazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities . The unique combination of ethyl, methyl, and phenyl groups in this compound distinguishes it from other benzimidazole derivatives, potentially offering unique pharmacological and chemical properties.

Properties

IUPAC Name

1-ethyl-2-methyl-3-phenylbenzo[e]benzimidazol-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N2.HI/c1-3-21-15(2)22(17-10-5-4-6-11-17)19-14-13-16-9-7-8-12-18(16)20(19)21;/h4-14H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAXOBAVRSNXKX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(N(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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